6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane
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Overview
Description
6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing organic compound characterized by its unique structure, which includes multiple ether linkages and a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of octyltrichlorosilane with 2-(2-methoxyethoxy)ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorosilanes or alkoxysilanes in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different alkyl groups .
Scientific Research Applications
6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as hydrophobic coatings and flexible polymers.
Chemistry: The compound serves as a precursor for the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biocompatible materials.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane involves its interaction with various molecular targets. The ether linkages and silicon atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Tris(2-methoxyethoxy)(vinyl)silane: Similar in structure but contains a vinyl group instead of an octyl group.
6-(2-Methoxyethoxy)-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane: Contains a vinyl group, making it more reactive in polymerization reactions.
Uniqueness
6-(2-Methoxyethoxy)-6-octyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to its octyl group, which imparts hydrophobic properties and enhances its compatibility with organic solvents. This makes it particularly useful in applications requiring hydrophobicity and solubility in non-polar solvents .
Properties
CAS No. |
94277-89-1 |
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Molecular Formula |
C17H38O6Si |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
tris(2-methoxyethoxy)-octylsilane |
InChI |
InChI=1S/C17H38O6Si/c1-5-6-7-8-9-10-17-24(21-14-11-18-2,22-15-12-19-3)23-16-13-20-4/h5-17H2,1-4H3 |
InChI Key |
LPPVYLWWCCCYMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](OCCOC)(OCCOC)OCCOC |
Origin of Product |
United States |
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